molecular formula C15H19NO3S B6579962 ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate CAS No. 1156191-07-9

ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate

Cat. No.: B6579962
CAS No.: 1156191-07-9
M. Wt: 293.4 g/mol
InChI Key: CUEYKVVKAFIPMV-UHFFFAOYSA-N
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Description

Ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate: is a complex organic compound characterized by its unique structure, which includes a thiophene ring, an amide group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of 3-methylthiophene-2-carboxylic acid with ethyl chloroformate to form the ester group. Subsequently, the amide group can be introduced through a reaction with cyclohex-3-ene-1-carboxylic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions, such as temperature, pressure, and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the thiophene ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the ester group to an alcohol.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Oxidation of the thiophene ring can lead to the formation of thiophene-2,5-dicarboxylic acid derivatives.

  • Reduction: Reduction of the ester group can produce ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylic acid.

  • Substitution: Substitution reactions can result in the formation of various substituted thiophene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate can be utilized to study enzyme inhibition and receptor binding, providing insights into biological processes and potential therapeutic targets.

Medicine: This compound has potential applications in drug development, particularly in the design of new therapeutic agents targeting various diseases. Its unique structure may offer advantages in terms of bioavailability and specificity.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, coatings, and materials with specific properties.

Mechanism of Action

The mechanism by which ethyl 5-(cyclohex-3-ene-1-amido)-3-methylthiophene-2-carboxylate exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Ethyl 3-cyclohexene-1-carboxylate: This compound shares the cyclohexene ring but lacks the thiophene and amide groups.

  • Methyl cyclohex-3-ene-1-carboxylate: Similar to the ethyl ester but with a methyl group instead of an ethyl group.

  • Cyclohexenone: A related compound with a ketone group instead of an ester group.

Properties

IUPAC Name

ethyl 5-(cyclohex-3-ene-1-carbonylamino)-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-3-19-15(18)13-10(2)9-12(20-13)16-14(17)11-7-5-4-6-8-11/h4-5,9,11H,3,6-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEYKVVKAFIPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)NC(=O)C2CCC=CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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